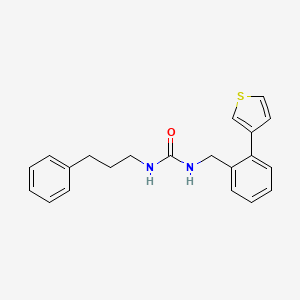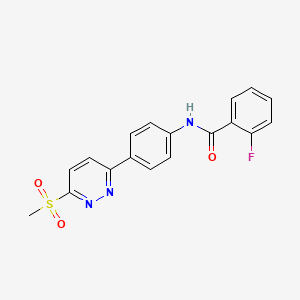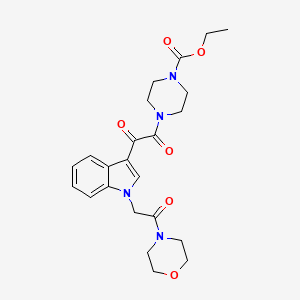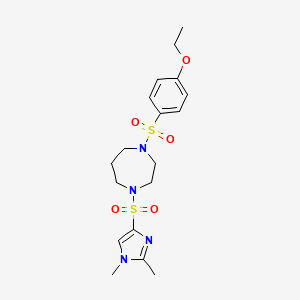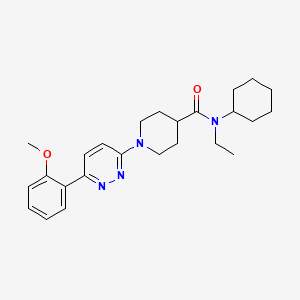
N-cyclohexyl-N-ethyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .科学的研究の応用
Psychoactive Substance Characterization
In the context of psychoactive substances, research has focused on the analytical characterization and detection of compounds structurally related to "N-cyclohexyl-N-ethyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide." For instance, De Paoli et al. (2013) analyzed the properties of arylcyclohexylamines, providing insights into their structural characterization and the development of analytical methods for their identification in biological matrices. This research is crucial for understanding the pharmacokinetics and toxicological profiles of these substances De Paoli et al., 2013.
PET Imaging Agents
Another significant area of research involves the development and application of PET imaging agents targeting specific receptors in the brain. For example, compounds structurally similar to "this compound" have been evaluated for their potential as PET radioligands. Choi et al. (2015) compared 18F-Mefway with 18F-FCWAY for quantification of 5-HT1A receptors, illustrating the importance of structural variations in receptor binding affinity and imaging capabilities Choi et al., 2015.
Receptor Antagonist Studies
Research has also been conducted on the effects of certain compounds on 5-hydroxytryptamine (serotonin) receptors. For example, studies on WAY-100635 and its analogs have contributed significantly to our understanding of 5-HT1A receptor functions. This research aids in the development of drugs targeting these receptors for various therapeutic applications. Forster et al. (1995) provided a comprehensive pharmacological profile of WAY-100635 as a selective 5-HT1A receptor antagonist, demonstrating its utility in studying receptor function Forster et al., 1995.
Antimicrobial and Anticonvulsant Activities
Furthermore, derivatives of pyridine compounds have been synthesized and evaluated for their pharmacological properties, including antimicrobial and anticonvulsant activities. Amr et al. (2008) explored the synthesis and activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, highlighting the diverse potential applications of these compounds in medicinal chemistry Amr et al., 2008.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-cyclohexyl-N-ethyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-3-29(20-9-5-4-6-10-20)25(30)19-15-17-28(18-16-19)24-14-13-22(26-27-24)21-11-7-8-12-23(21)31-2/h7-8,11-14,19-20H,3-6,9-10,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGPBBRKJYBZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

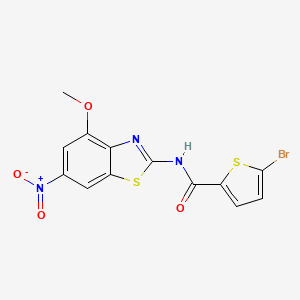
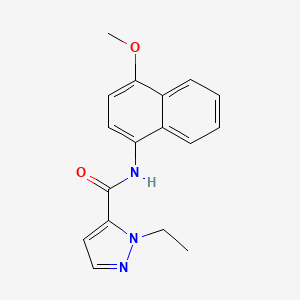

![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)

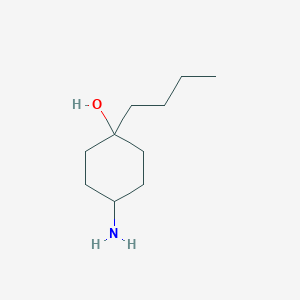
![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)
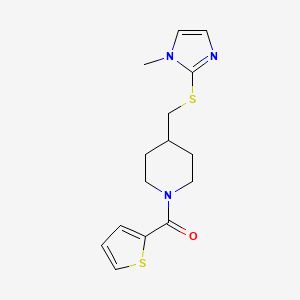
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)
